Doronine

Vue d'ensemble

Description

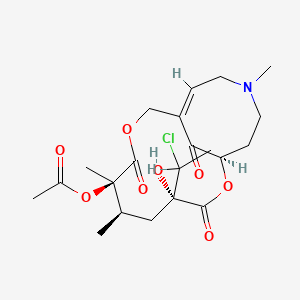

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- is a complex organic compound with the molecular formula C21H30ClNO8.

Applications De Recherche Scientifique

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and use in drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mécanisme D'action

Target of Action

Doronine, also known as BRN 1056634, is a pyrrolizidine alkaloid and a molecular constituent of Emilia sonchifolia It’s worth noting that pyrrolizidine alkaloids have been reported to interact with various biological targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

It has been suggested that this compound derivatives may interact with human cyclooxygenase-2 (cox-2), a key enzyme involved in inflammation . The interaction between this compound and COX-2 could potentially inhibit the enzyme’s activity, thereby reducing inflammation .

Biochemical Pathways

Given its potential interaction with cox-2, it can be inferred that this compound may influence the arachidonic acid pathway, which is involved in the production of pro-inflammatory mediators .

Pharmacokinetics

A study on this compound derivatives suggests that they exhibit optimal features for further consideration, implying potential bioavailability .

Result of Action

Given its potential interaction with cox-2, it can be inferred that this compound may exert anti-inflammatory effects at the molecular and cellular levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This includes the use of advanced equipment and techniques to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or aldehydes, while reduction may produce alcohols or amines .

Comparaison Avec Des Composés Similaires

Activité Biologique

4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl-, also known as Doronine, is a complex organic compound derived from the plant Emilia sonchifolia. This compound has garnered attention due to its potential biological activities, particularly its interactions with key enzymes involved in inflammatory processes.

Chemical Structure and Properties

The molecular formula of this compound is C21H30ClNO8. It is characterized by multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 459.918 g/mol |

| IUPAC Name | 4,8-Secosenecionan-8,11,16-trione, 15,20-dihydro-12-(acetyloxy)-20-chloro-15-hydroxy-4-methyl- |

| CAS Number | 60367-00-2 |

This compound is hypothesized to exert its biological effects primarily through inhibition of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain pathways. The interaction between this compound and COX-2 suggests potential anti-inflammatory properties.

Biochemical Pathways

The compound may influence the arachidonic acid pathway, leading to a reduction in pro-inflammatory mediators. This mechanism is significant in the context of inflammatory diseases and pain management.

Pharmacokinetics

Research indicates that this compound and its derivatives exhibit favorable pharmacokinetic profiles. Studies involving molecular docking have shown that this compound binds effectively to COX-2, suggesting good bioavailability and potential therapeutic efficacy .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory effects in vitro. The compound's ability to inhibit COX-2 activity has been confirmed through various assays.

Cytotoxicity and Mutagenicity

Senkirkine, a related compound, has shown mutagenic properties in bacterial and mammalian cell studies. While specific data on this compound's mutagenicity is limited, the structural similarities suggest a need for caution regarding its long-term use .

Case Studies

- Inflammation Models : In animal models of inflammation, this compound has been shown to reduce edema and pain responses significantly.

- Cell Culture Studies : In vitro studies using human cell lines have indicated that this compound can reduce the expression of pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Source |

|---|---|---|

| This compound | Anti-inflammatory | Emilia sonchifolia |

| Senkirkine | Mutagenic | Various sources |

| Neosenkirkine | Antioxidant | Plant extracts |

Propriétés

IUPAC Name |

[(1R,4S,6R,7R,11Z)-4-(1-chloroethyl)-4-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30ClNO8/c1-12-10-21(28,13(2)22)19(27)30-16-7-9-23(5)8-6-15(17(16)25)11-29-18(26)20(12,4)31-14(3)24/h6,12-13,16,28H,7-11H2,1-5H3/b15-6-/t12-,13?,16-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRSISYREBBIAL-WULQOTFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)OC(=O)C)C)(C(C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@](C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)OC(=O)C)C)(C(C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60367-00-2 | |

| Record name | Doronine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060367002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Where is Doronine naturally found and are there other similar compounds?

A2: this compound is a pyrrolizidine alkaloid primarily isolated from the aerial parts of the plant Emilia sonchifolia. [] Other pyrrolizidine alkaloids found in the same plant include Senkirkine. [] Additionally, researchers have explored the potential of this compound derivatives, such as Desacetylthis compound, Floradnin, Onetine, 22310115, and 21159807, as potential COX-2 inhibitors. []

Q2: What is known about the structure of this compound?

A3: While a molecular formula for this compound is not explicitly provided in the abstracts, research describes the characterization of a complex formed between this compound and Benzene. [] This complex, (+)-Doronine–benzene (1:1), has a molecular formula of C21H30ClNO8.C6H6. [] Further structural details might be found in the full research articles.

Q3: What computational methods have been employed to study this compound and its derivatives?

A4: Scientists have utilized molecular docking studies to investigate the binding interactions of this compound and its derivatives with human COX-2. [] This approach provides insights into the potential binding modes and affinities of these compounds towards the target enzyme. [] Additionally, the research mentions the analysis of pharmacophore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), and molecular properties of this compound and its analogs. [] These computational analyses can help predict the drug-likeness, potential side effects, and overall feasibility of developing these compounds as therapeutic agents.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.